molecular formula C17H23N3O B2972703 N-(1-cyanocyclopentyl)-2-{[4-(propan-2-yl)phenyl]amino}acetamide CAS No. 1311842-47-3

N-(1-cyanocyclopentyl)-2-{[4-(propan-2-yl)phenyl]amino}acetamide

Cat. No.: B2972703
CAS No.: 1311842-47-3
M. Wt: 285.391
InChI Key: VHDPGAZLCOMODB-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-{[4-(propan-2-yl)phenyl]amino}acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyanocyclopentyl group attached to an acetamide moiety, which is further linked to a phenyl ring substituted with an isopropyl group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1-cyanocyclopentylamine and 2-chloroacetamide.

  • Reaction Steps:

    • The 1-cyanocyclopentylamine is first reacted with 2-chloroacetamide to form an intermediate.

    • This intermediate is then reacted with 4-(propan-2-yl)aniline under suitable conditions to yield the final product.

  • Industrial Production Methods: Large-scale production involves optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity.

Types of Reactions:

  • Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen atoms.

  • Substitution: Substitution reactions can occur at various positions on the phenyl ring or the cyclopentyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Typical reagents include halogens, alkyl halides, and various nucleophiles.

Major Products Formed:

  • Oxidation: Carboxylic acids, aldehydes, and ketones.

  • Reduction: Alcohols and amines.

  • Substitution: Halogenated compounds and alkylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: The compound is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The exact mechanism by which N-(1-cyanocyclopentyl)-2-{[4-(propan-2-yl)phenyl]amino}acetamide exerts its effects depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.

Comparison with Similar Compounds

  • N-(1-cyanocyclopentyl)pentanamide

  • N-(4-(1-cyanocyclopentyl)phenyl)nicotinamide

  • 2-chloro-N-(4-(1-cyanocyclopentyl)phenyl)nicotinamide

Uniqueness: N-(1-cyanocyclopentyl)-2-{[4-(propan-2-yl)phenyl]amino}acetamide is unique due to its specific structural features, which may confer distinct biological and chemical properties compared to similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(4-propan-2-ylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-13(2)14-5-7-15(8-6-14)19-11-16(21)20-17(12-18)9-3-4-10-17/h5-8,13,19H,3-4,9-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDPGAZLCOMODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NCC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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